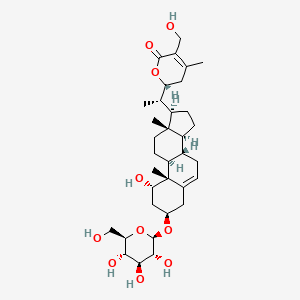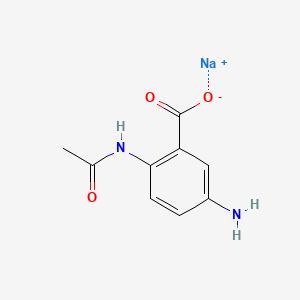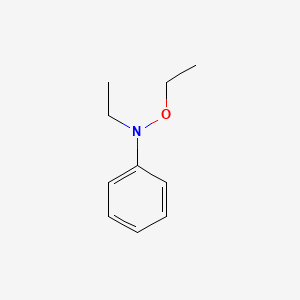![molecular formula C20H28N2O2 B12685382 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL CAS No. 93966-58-6](/img/structure/B12685382.png)
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL is an organic compound with a complex structure that includes an aminophenyl group, a butoxy group, and a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzylamine with 4-formylbenzoic acid to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 3-butoxypropan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL can be compared with similar compounds, such as:
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities, such as the presence of aminophenyl groups and alkoxy substituents. this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
93966-58-6 |
|---|---|
Molekularformel |
C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-[4-[(4-aminophenyl)methyl]anilino]-3-butoxypropan-2-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-12-24-15-20(23)14-22-19-10-6-17(7-11-19)13-16-4-8-18(21)9-5-16/h4-11,20,22-23H,2-3,12-15,21H2,1H3 |
InChI-Schlüssel |
HBHGSQLFKAKHML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


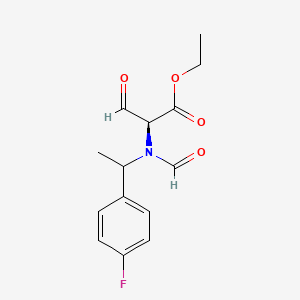
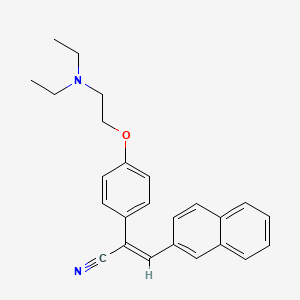
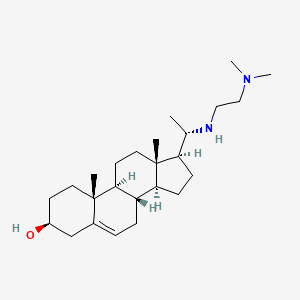
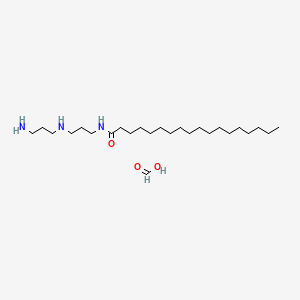
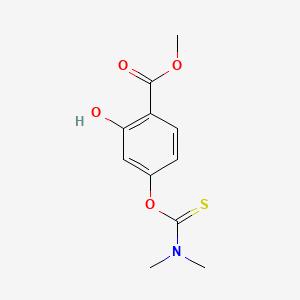
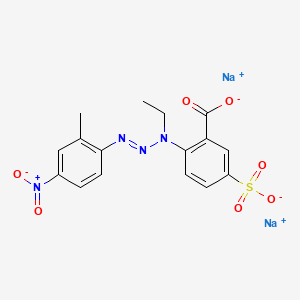
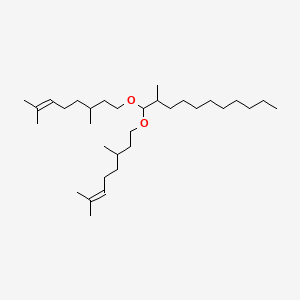
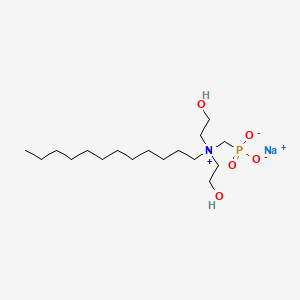
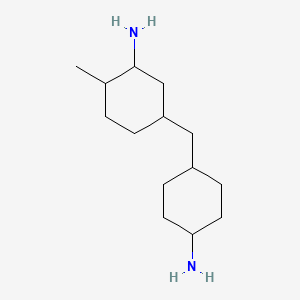
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
